molecular formula C19H22N2O3S2 B2641911 N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide CAS No. 1797876-81-3

N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2641911
CAS No.: 1797876-81-3
M. Wt: 390.52
InChI Key: KLSJLVKURAUUCT-UHFFFAOYSA-N
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Description

. It is part of the thiazepane family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves the formation of the thiazepane ring followed by sulfonylation and acetamide formation. The process begins with the preparation of the thiazepane ring, which can be achieved through a cyclization reaction involving a suitable precursor. The phenyl group is then introduced via a substitution reaction. The sulfonylation step involves the reaction of the thiazepane derivative with a sulfonyl chloride under basic conditions. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic applications, including as an analgesic and anti-cancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazepane ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Uniqueness

N-(4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of the thiazepane ring and sulfonyl phenyl acetamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-15(22)20-17-7-9-18(10-8-17)26(23,24)21-12-11-19(25-14-13-21)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSJLVKURAUUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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